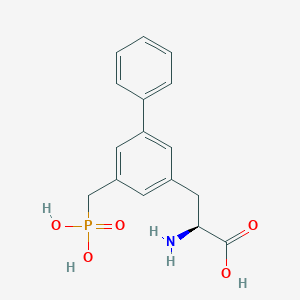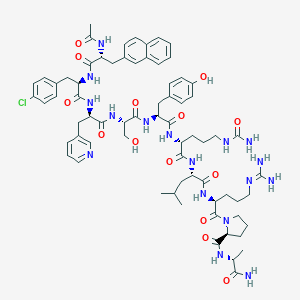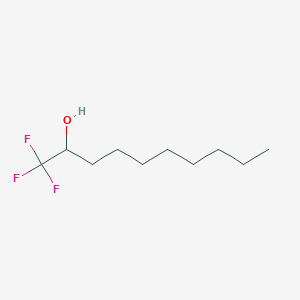
(S)-1,1,1-Trifluorodecan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1,1,1-Trifluorodecan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a decanol backbone. This compound is of interest due to its unique chemical properties, which include high lipophilicity and the ability to participate in various chemical reactions. It is often used in the synthesis of pharmaceuticals and agrochemicals, as well as in materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,1,1-Trifluorodecan-2-ol typically involves the introduction of a trifluoromethyl group into a decanol precursor. One common method is the reduction of (S)-1,1,1-Trifluorodecan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the ketone to the alcohol. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogen gas and elevated temperatures.
化学反応の分析
Types of Reactions: (S)-1,1,1-Trifluorodecan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form (S)-1,1,1-Trifluorodecan-2-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned, the ketone precursor can be reduced to the alcohol using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products:
Oxidation: (S)-1,1,1-Trifluorodecan-2-one.
Reduction: this compound.
Substitution: (S)-1,1,1-Trifluorodecyl chloride.
科学的研究の応用
(S)-1,1,1-Trifluorodecan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Explored as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated groups for improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
作用機序
The mechanism of action of (S)-1,1,1-Trifluorodecan-2-ol largely depends on its application. In biological systems, the trifluoromethyl group can enhance the lipophilicity of molecules, facilitating their interaction with lipid membranes and proteins. This can lead to increased cellular uptake and improved pharmacokinetic properties. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to various molecular targets.
類似化合物との比較
(S)-1,1,1-Trifluorodecan-2-one: The ketone analog of (S)-1,1,1-Trifluorodecan-2-ol.
1,1,1-Trifluorodecan-2-amine: An amine analog with similar lipophilicity but different reactivity.
1,1,1-Trifluorodecan-2-thiol: A thiol analog with distinct chemical properties due to the presence of a sulfur atom.
Uniqueness: this compound is unique due to its combination of a trifluoromethyl group and a hydroxyl group, which imparts both high lipophilicity and the ability to participate in hydrogen bonding. This makes it a versatile compound in various chemical and biological applications.
特性
IUPAC Name |
(2S)-1,1,1-trifluorodecan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h9,14H,2-8H2,1H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHCYMPYGWJDQU-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
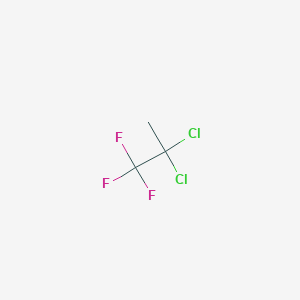
![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)
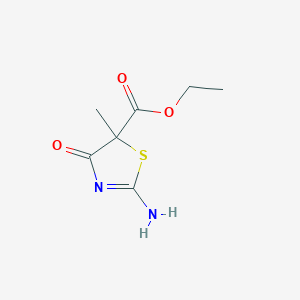
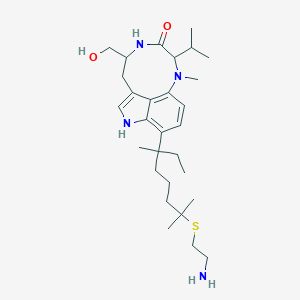
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)
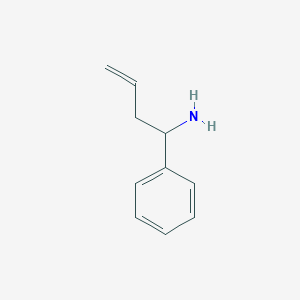

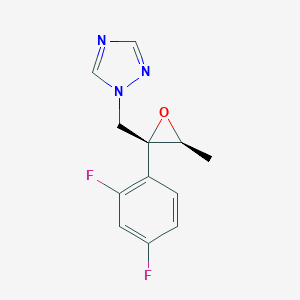
![3,3-Bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,5,6,7-tetrabromo-2-benzofuran-1-one](/img/structure/B55099.png)
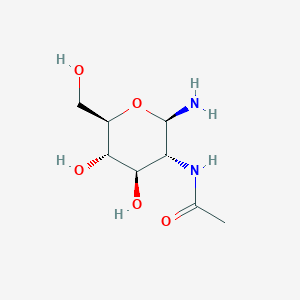
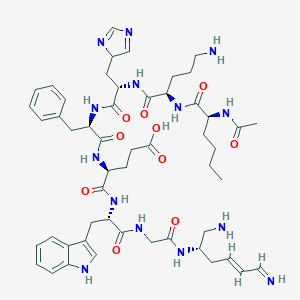
![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
